Bienvenue dans la boutique en ligne BenchChem!

7-Hydroxymethylbenz(a)anthracene

Chemical Carcinogenesis Metabolic Activation In Vivo Tumorigenicity

7-Hydroxymethylbenz(a)anthracene (7-HBA; CAS 16110-13-7) is a monohydroxymethylated polycyclic aromatic hydrocarbon (PAH) belonging to the benz[a]anthracene class. It functions as a proximate carcinogen that requires metabolic activation via sulfotransferases to form the reactive ultimate carcinogen 7-sulfooxymethylbenz[a]anthracene (7-SBA), which covalently binds to DNA.

Molecular Formula C19H14O
Molecular Weight 258.3 g/mol
CAS No. 16110-13-7
Cat. No. B135668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxymethylbenz(a)anthracene
CAS16110-13-7
Synonyms7-hydroxymethylbenz(a)anthracene
7-hydroxymethylbenz(a)anthracene, 3H-labeled
7-hydroxymethylbenzanthracene
Molecular FormulaC19H14O
Molecular Weight258.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)CO
InChIInChI=1S/C19H14O/c20-12-19-16-8-4-2-6-14(16)11-18-15-7-3-1-5-13(15)9-10-17(18)19/h1-11,20H,12H2
InChIKeyFWFOOWHDKQMDKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Hydroxymethylbenz(a)anthracene (CAS 16110-13-7): A Proximate Carcinogenic Metabolite of Benz[a]anthracene for Chemical Carcinogenesis Research and Analytical Reference Standards


7-Hydroxymethylbenz(a)anthracene (7-HBA; CAS 16110-13-7) is a monohydroxymethylated polycyclic aromatic hydrocarbon (PAH) belonging to the benz[a]anthracene class. It functions as a proximate carcinogen that requires metabolic activation via sulfotransferases to form the reactive ultimate carcinogen 7-sulfooxymethylbenz[a]anthracene (7-SBA), which covalently binds to DNA [1]. As a key metabolite in the bioactivation pathway of benz[a]anthracene and its methylated derivatives, 7-HBA is primarily utilized in mechanistic carcinogenesis studies, mutagenicity testing, and as an analytical reference standard for metabolite identification [2].

Why 7-Hydroxymethylbenz(a)anthracene Cannot Be Simply Replaced by Other Benz[a]anthracene Derivatives in Experimental Systems


Substituting 7-HBA with other benz[a]anthracene derivatives—including its parent hydrocarbon benz[a]anthracene, the 7-methyl analog, or the 7,12-dimethyl compound DMBA—introduces critical differences in metabolic activation requirements, DNA adduct profiles, and tumorigenic potency. Unlike 7-methylbenz[a]anthracene which can be directly bioalkylated, 7-HBA requires sequential oxidation and sulfation to generate an electrophilic species [1]. The absence of the 12-methyl group fundamentally alters the molecule's reactivity: 7-HBA sulfate has a half-life of only 3.5 minutes at 37°C and pH 7.4, dictating strict handling and experimental timing requirements that do not apply to more stable analogs [2]. These divergent activation pathways mean that interchangeable use yields non-comparable biological outcomes, undermining both mechanistic studies and quantitative risk assessments.

Quantitative Differentiation Guide: 7-Hydroxymethylbenz(a)anthracene (7-HBA) Versus Closest Analogs and Metabolites


7-HBA Requires Metabolic Activation to Induce Sarcomas—Contrast with Its Sulfate Ester Ultimate Carcinogen 7-SBA

In a direct head-to-head in vivo carcinogenicity study, 7-HBA demonstrated significantly lower sarcoma induction compared to its ultimate carcinogenic metabolite 7-SBA. Both compounds were administered subcutaneously to female Sprague-Dawley rats at equimolar doses (0.2 µmol per injection, three times weekly for 20 doses). One year post-first injection, 7-HBA produced sarcomas at the injection site in only 2 of 12 rats, whereas 7-SBA induced sarcomas in 7 of 13 rats [1]. This 3.1-fold difference in tumor incidence underscores that 7-HBA is a proximate carcinogen whose activity is absolutely dependent on host sulfotransferase-mediated conversion to 7-SBA, making it a critical tool for studying the rate-limiting role of Phase II activation in PAH carcinogenesis.

Chemical Carcinogenesis Metabolic Activation In Vivo Tumorigenicity

7-HBA Mutagenicity Is Strictly Dependent on Sulfotransferase/PAPS Activation Systems—Differentiating It from 7-Acetoxymethylbenz[a]anthracene

In Salmonella typhimurium TA98 mutagenicity assays, 7-HBA exhibited potent mutagenicity only when preincubated with untreated rat liver cytosol fortified with a PAPS-generating system (ATP, sodium sulfate) and maintained at physiological conditions. No mutagenic activity was observed when the cytosol was boiled or when sodium sulfate or ATP was omitted from the assay medium [1]. In direct contrast, 7-acetoxymethylbenz[a]anthracene (7-AcOCH2-B[a]A) demonstrated mutagenic activity in the same Salmonella assay even in the complete absence of metabolic activation (S-9 fraction), indicating it acts as an ultimate mutagen requiring no enzymatic conversion [2]. This differential activation requirement means that in any assay system lacking sulfotransferase activity, 7-HBA will produce false-negative results, whereas 7-AcOCH2-B[a]A will not.

Mutagenicity Metabolic Activation Salmonella typhimurium Assay

7-HBA Sulphate Ester Exhibits an Exceptionally Short Aqueous Half-Life of 3.5 Minutes—A Stability Parameter Distinct from Other Benz[a]anthracene Electrophiles

The reactive sulfate ester metabolite of 7-HBA, 7-HBA sulfate (7-sulfooxymethylbenz[a]anthracene), was isolated and characterized as having a half-life of only 3.5 minutes at 37°C and pH 7.4 in aqueous solution [1]. This extreme lability is a direct consequence of the 7-hydroxymethyl substitution pattern without a 12-methyl substituent. By comparison, the sulfate ester of the closely related 7-hydroxymethyl-12-methylbenz[a]anthracene (7-HMBA sulfate) can be isolated and handled as a synthetic specimen for direct experimental use, implying significantly greater stability under comparable conditions [2]. The sub-4-minute half-life of 7-HBA sulfate mandates that all DNA binding, protein binding, and mutagenicity experiments with 7-HBA must incorporate in situ activation systems, as pre-formed reactive metabolite cannot be practically employed.

Reactive Metabolite Stability Half-Life DNA Binding Reactivity

7-HBA DNA Binding Is ATP- and Enzyme-Dependent—Distinguishing It from 7-Acetoxymethylbenz[a]anthracene Which Binds DNA Without Activation

In cell-free DNA binding assays using calf thymus DNA, 7-HBA (designated 7-HOCH₂-B[a]A) showed negligible covalent binding in the absence of microsomal enzymes or ATP. The addition of microsomal enzymes significantly enhanced binding compared to controls, and incubation with ATP at 37°C produced a linear increase in DNA binding over a 6-hour period [1]. In contrast, 7-acetoxymethylbenz[a]anthracene binds to DNA readily without any metabolic activation, with reported binding levels of 21.4 µmol hydrocarbon/mol DNA-P for the 12-methyl analog under enzyme-free conditions [2]. This enzyme- and ATP-dependent binding profile of 7-HBA confirms that it requires intracellular sulfotransferase and PAPS cofactor availability to generate DNA-reactive species, providing a measurable window into cellular activation capacity.

DNA Adduct Formation Metabolic Activation Covalent Binding

7-HBA Is a Weaker Tumor Promoter than Its Bromo Precursor 7-Bromomethylbenz[a]anthracene in Mouse Skin Carcinogenesis

In a two-stage mouse skin carcinogenesis study using Charles River CD-1 mice, 7-HBA demonstrated markedly lower tumor-promoting activity compared to its synthetic precursor 7-bromomethylbenz[a]anthracene (BrMeBA). Animals treated with 7-HBA for 82 weeks (90 nmol applied weekly following DMBA initiation) developed only 16 tumors in 8 initiated animals and 6 tumors in 5 uninitiated animals, with survival rates of 18/30 and 19/30 respectively [1]. By comparison, BrMeBA at the same dose induced papillomas with a median induction time of 17 weeks in initiated mice and carcinomas by 43 weeks, demonstrating substantially greater promoting potency. This differential activity confirms that 7-HBA, as the solvolysis product, is not the principal active tumor-promoting species of BrMeBA, an important distinction for experimental design in tumor promotion studies.

Tumor Promotion Two-Stage Carcinogenesis Mouse Skin Model

Fungal Metabolism of 7-HBA Produces Distinct Dihydrodiol Profiles Compared to 7-Methylbenz[a]anthracene—Relevant for Bioremediation and Metabolite Standard Production

Incubation of 7-HBA (designated 7-OHMBA) with the fungus Cunninghamella elegans yielded 7-OHMBA-trans-8,9-dihydrodiol and 7-OHMBA-trans-3,4-dihydrodiol as major metabolites, with no further oxidation of the 7-hydroxymethyl group [1]. In contrast, incubation of 7-methylbenz[a]anthracene (7-MBA) with the same fungal system produced a more extensive metabolite profile including 7-OHMBA-trans-8,9-dihydrodiol, 7-OHMBA-trans-3,4-dihydrodiol, together with 7-MBA-trans-8,9-dihydrodiol, 7-MBA-trans-3,4-dihydrodiol, 7-MBA-8,9,10,11-tetraol, and 7-OHMBA itself as a benzylic oxidation product [1]. This difference in metabolic profile—specifically the inability of C. elegans to further oxidize the 7-hydroxymethyl group of 7-HBA—makes 7-HBA the superior starting material for biosynthetic production of specific trans-dihydrodiol metabolites at the 8,9- and 3,4-positions without competing benzylic oxidation side-products.

Microbial Metabolism Dihydrodiol Metabolites Bioremediation

Optimal Procurement and Application Scenarios for 7-Hydroxymethylbenz(a)anthracene Based on Quantitative Differentiation Evidence


Mechanistic Studies of Sulfotransferase-Dependent Carcinogen Activation

7-HBA is the definitive substrate for investigating the rate-limiting role of cytosolic sulfotransferases (SULTs) in PAH bioactivation. Its absolute dependence on the PAPS/sulfotransferase system for both mutagenicity (TA98 assay) and DNA binding, as demonstrated by the complete loss of activity when PAPS components are omitted or cytosol is boiled [1], makes it an irreplaceable probe for quantifying tissue-specific and inter-individual differences in Phase II activation capacity. Unlike 7-acetoxymethylbenz[a]anthracene which bypasses this requirement entirely [2], 7-HBA enables researchers to isolate the sulfation step as the sole activation bottleneck.

In Vivo Carcinogenicity Studies of Proximate-to-Ultimate Carcinogen Conversion

For experiments designed to test whether a compound acts as a proximate carcinogen requiring host-mediated activation, 7-HBA provides a validated model system. The in vivo sarcoma induction data—where 7-HBA produced tumors in only 16.7% of rats versus 53.8% for its pre-activated sulfate ester 7-SBA under identical dosing regimens [3]—offers a quantitative baseline against which the effects of sulfotransferase inhibitors, genetic polymorphisms, or enzyme inducers can be measured. This makes 7-HBA essential for pharmacological modulation studies of carcinogen activation in intact animals.

Biosynthetic Production of Benz[a]anthracene trans-Dihydrodiol Reference Standards

The cleaner fungal metabolism of 7-HBA by Cunninghamella elegans—yielding predominantly two dihydrodiol products (trans-3,4-dihydrodiol and trans-8,9-dihydrodiol) without the competing benzylic oxidation and tetraol formation observed with 7-methylbenz[a]anthracene [4]—positions 7-HBA as the optimal starting material for preparative-scale biosynthesis and purification of these specific dihydrodiol metabolite standards. This application is particularly valuable for laboratories synthesizing authentic reference compounds for DNA adduct identification studies.

Short-Lived Electrophile Reactivity and DNA Adduct Kinetic Studies

The 3.5-minute half-life of 7-HBA sulfate at physiological pH and temperature [1] creates a unique experimental system for studying the kinetics of DNA adduct formation by transient electrophiles. Because 7-HBA itself is stable and can be added to in situ activation systems that generate the reactive sulfate ester within the experimental timeframe, researchers can control the rate of electrophile generation and study adduct formation under precisely timed conditions—an experimental approach not feasible with more stable electrophiles that persist in solution or with highly unstable species that cannot be generated controllably.

Quote Request

Request a Quote for 7-Hydroxymethylbenz(a)anthracene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.